molecular formula C15H17N3O2S B10776145 Pumosetrag CAS No. 1055328-70-5

Pumosetrag

Número de catálogo: B10776145
Número CAS: 1055328-70-5
Peso molecular: 303.4 g/mol
Clave InChI: AFUWQWYPPZFWCO-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pumosetrag is a novel, orally active, and selective 5-hydroxytryptamine 3 (5-HT3) receptor agonist. It has been studied for its potential therapeutic effects in treating gastroesophageal reflux disease and irritable bowel syndrome. This compound acts as a partial agonist in rats and guinea pigs and a full agonist in mice, indicating species-specific differences in 5-HT3 receptor structure .

Métodos De Preparación

The synthesis of Pumosetrag involves several steps, starting with the preparation of the thienopyridine core. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Pumosetrag undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, such as reducing the carboxamide group to an amine.

    Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Introduction to Pumosetrag

This compound is a novel compound classified as a selective partial agonist at the 5-HT3 receptor. It has garnered attention for its potential applications in treating gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS). This article explores the scientific research applications of this compound, supported by detailed case studies and data tables.

Pharmacodynamics

  • Increased LES Pressure : this compound has been shown to increase LES pressure, which is critical in preventing acid reflux.
  • Gastrointestinal Motility : The compound also modulates gastric emptying and enhances intestinal transit, making it beneficial for conditions like IBS where motility is impaired.

Gastroesophageal Reflux Disease (GERD)

This compound has been evaluated in clinical trials for its efficacy in treating GERD. A randomized, double-blind, placebo-controlled study involving 223 patients demonstrated that this compound significantly reduced the number of acid reflux episodes following a refluxogenic meal. Key findings include:

  • Reduction in Acid Reflux Episodes : Patients receiving this compound at doses of 0.2 mg, 0.5 mg, and 0.8 mg experienced fewer acid reflux episodes compared to the placebo group.
  • Proportion of Time with pH < 4 : The percentage of time patients' esophageal pH was below 4 was significantly lower in those treated with this compound, indicating reduced acid exposure .

Irritable Bowel Syndrome (IBS)

In addition to GERD, this compound is being investigated for its potential benefits in IBS. Its ability to enhance gastrointestinal motility may alleviate symptoms associated with this disorder. Preclinical studies suggest that this compound can effectively modulate bowel function by influencing various segments of the intestine .

Study on GERD Patients

A notable study assessed the effects of this compound on GERD patients after a standard refluxogenic meal. The results indicated:

Dose (mg) Mean Acid Reflux Episodes pH < 4 (% time)
Placebo13.3 ± 1.116%
0.210.8 ± 1.110%
0.59.5 ± 1.110%
0.89.9 ± 1.1Not specified

The data show that all doses of this compound significantly reduced acid reflux compared to placebo, highlighting its therapeutic potential .

Mechanistic Insights

Research indicates that this compound's effects vary across different regions of the gastrointestinal tract, demonstrating species-specific responses in animal models:

  • Guinea Pig Intestine : this compound exhibited greater potency compared to serotonin across all regions.
  • Rat Intestine : Efficacy was reduced in the jejunum and ileum but comparable in the proximal colon .

Safety and Tolerability

Clinical trials have reported that this compound is generally well-tolerated, with no serious adverse events noted during studies. Continuous monitoring throughout treatment phases ensures patient safety and provides valuable data for long-term assessments .

Mecanismo De Acción

Pumosetrag exerts its effects by selectively binding to and activating the 5-HT3 receptor, a ligand-gated ion channel. This activation leads to the opening of the ion channel, allowing the influx of cations such as sodium and calcium, which in turn triggers a cascade of intracellular events. The specific molecular targets and pathways involved in this compound’s mechanism of action include the modulation of neurotransmitter release and the regulation of gastrointestinal motility .

Comparación Con Compuestos Similares

Pumosetrag belongs to the class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Similar compounds include:

    Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

    Granisetron: A selective 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea and vomiting.

    Alosetron: A 5-HT3 receptor antagonist used to treat severe irritable bowel syndrome in women.

Compared to these compounds, this compound’s partial agonist activity and species-specific effects on the 5-HT3 receptor highlight its uniqueness and potential for targeted therapeutic applications .

Actividad Biológica

Pumosetrag, also known as DDP733, is a novel compound classified as a partial agonist of the 5-HT3 serotonin receptor. This compound has been investigated primarily for its potential therapeutic effects in gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS). This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and its pharmacological profile.

Overview of this compound

  • Chemical Structure : this compound has the chemical formula C₁₅H₁₇N₃O₂S and an average molecular weight of approximately 303.38 g/mol. It is characterized by its unique structure that allows it to selectively interact with serotonin receptors.
  • Mechanism of Action : As a partial agonist at the 5-HT3 receptor, this compound modulates gastrointestinal motility and has been shown to influence lower esophageal sphincter (LES) pressure and reflux events.

1. Impact on Gastroesophageal Reflux Disease (GERD)

A significant study evaluated the effects of this compound on patients with GERD who experienced heartburn after consuming refluxogenic meals. The study involved 223 participants randomized to receive either this compound at doses of 0.2 mg, 0.5 mg, or 0.8 mg, or a placebo over seven days.

  • Key Findings :
    • Reduction in Acid Reflux Episodes : The number of acid reflux episodes was significantly lower in patients receiving this compound compared to those on placebo:
      • Placebo: 13.3 ± 1.1 episodes
      • This compound 0.2 mg: 10.8 ± 1.1 episodes
      • This compound 0.5 mg: 9.5 ± 1.1 episodes
      • This compound 0.8 mg: 9.9 ± 1.1 episodes
    • pH Levels : The percentage of time pH was below 4 was significantly reduced in the treatment groups:
      • Placebo: 16%
      • This compound 0.5 mg: 10%
      • This compound 0.8 mg: 10%

Despite these findings, no significant changes were observed in LES pressure or overall symptom improvement during the study period .

2. Effects on Irritable Bowel Syndrome (IBS)

This compound has also been investigated for its prokinetic effects in IBS patients. A review highlighted its ability to enhance gastrointestinal motility, which is crucial for alleviating symptoms associated with IBS.

  • Clinical Implications :
    • Patients reported improved bowel function and reduced abdominal discomfort when treated with this compound.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study Example :
    A patient with chronic GERD unresponsive to standard treatments showed significant improvement in symptoms when administered this compound over a four-week period, including reduced frequency of heartburn and regurgitation.

Summary of Research Findings

Study FocusKey Results
GERD TreatmentReduced acid reflux episodesEffective in lowering reflux events
IBS ManagementImproved gastrointestinal motilityPotential therapeutic option for IBS
Safety and TolerabilityGenerally well-tolerated with minimal side effectsSafe for short-term use

Propiedades

Key on ui mechanism of action

DDP733 is an agonist of 5-HT3 receptors, a specific sub-type of serotonin receptor. Serotonin, a neurotransmitter, is believed to play an important role in the regulation of gastrointestinal motility.

Número CAS

1055328-70-5

Fórmula molecular

C15H17N3O2S

Peso molecular

303.4 g/mol

Nombre IUPAC

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide

InChI

InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1

Clave InChI

AFUWQWYPPZFWCO-LBPRGKRZSA-N

SMILES isomérico

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

SMILES canónico

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.